2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
CAS No.: 1428139-00-7
Cat. No.: VC3177239
Molecular Formula: C14H16N4O2
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428139-00-7 |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide |
| Standard InChI | InChI=1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20) |
| Standard InChI Key | ORPAAUUSEGXBST-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 |
| Canonical SMILES | CCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 |
Introduction
Chemical Identity and Structure
Basic Identification
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide is a heterocyclic compound with a fused ring system. This compound is characterized by its imidazo[1,2-a]benzimidazole core structure with specific functional group attachments. It has been registered with various identifiers in chemical databases to facilitate research and cataloging efforts across different platforms and research institutions. The compound is also known by alternative nomenclature including "1H-Imidazo[1,2-a]benzimidazole-3-acetamide, 2,3-dihydro-2-oxo-N-propyl-" according to the ACD/Index Name system .
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that define its behavior in various chemical and biological systems. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Average Mass | 272.308 g/mol |
| Monoisotopic Mass | 272.127326 g/mol |
| Registry Number (RN) | 1428139-00-7 |
| MDL Number | MFCD27936963 |
| Stereochemistry | 0 of 1 defined stereocenters |
The compound contains nitrogen heterocycles which play crucial roles in both pharmaceutical and organic chemistry applications. Its structure contains the benzimidazole scaffold, which is known to interact with diverse biological targets due to the combined properties of benzene and imidazole components .
Structural Features and Related Compounds
Structural Analysis
The 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide molecule contains several key structural elements that contribute to its potential biochemical activities. The imidazo[1,2-a]benzimidazole core represents a fused heterocyclic system with nitrogen atoms strategically positioned to enable hydrogen bonding interactions with biological targets. The N-propylacetamide side chain provides additional functionality and potential binding sites. These structural elements are significant because the imidazole component specifically has demonstrated strong hydrogen bonding ability and high affinity for metal active sites present in many proteins .
Comparison with Related Compounds
This compound shares structural similarities with N-Cyclopropyl-2-(2-oxo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS: 1428138-89-9), which differs only in the terminal amine substituent (cyclopropyl versus propyl) . Both compounds feature the imidazo[1,2-a]benzimidazole core with an acetamide linkage, suggesting they may exhibit similar chemical behaviors and potentially related biological activities. The structural variations primarily in the terminal groups can provide insights into structure-activity relationships when examining the biological effects of these compounds.
Structure-Activity Relationships
Molecular Features Contributing to Biological Activity
The biological activity of 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide likely stems from several key structural features. The nitrogen atoms in the imidazole ring potentially serve as hydrogen bond acceptors, facilitating interactions with biological targets. The carbonyl groups present in both the imidazole ring and the acetamide linkage can interact with amino acid residues in protein binding sites. The propyl chain provides a hydrophobic region that may contribute to membrane permeability and binding pocket interactions. These combined features create a multifunctional molecule with the potential to interact with various biological targets.
Comparison with Similar Bioactive Compounds
Analytical Approaches and Characterization
Spectroscopic Identification
For the characterization and verification of 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide, several spectroscopic techniques are commonly employed. Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information about the hydrogen and carbon environments within the molecule, confirming its structure. Fourier Transform Infrared Spectroscopy (FTIR) can identify functional groups present in the compound, including the characteristic carbonyl stretching frequencies associated with the acetamide and oxo groups. These techniques were employed for similar benzimidazole derivatives, confirming their structures and providing insights into configurational and conformational isomerism .
Computational Studies
Density Functional Theory (DFT) calculations can provide valuable insights into the molecular structure, electronic properties, and stability of compounds like 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide. Similar computational approaches applied to related benzimidazole derivatives have revealed important information about their configurational and conformational isomerism, tautomerism, and stability in different environments . These computational studies help predict physical properties, reactivity patterns, and potential binding modes with biological targets, complementing experimental characterization methods.
Future Research Directions
Expanding Structure-Activity Relationships
Future research on 2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide could focus on extensive structure-activity relationship studies through the synthesis and testing of analogs with modified propyl chains or altered substituents on the benzimidazole core. Such investigations would provide deeper insights into how specific structural elements contribute to biological activity and could lead to the development of more potent derivatives with enhanced therapeutic properties. Systematic modifications of each structural component would help identify optimal substitution patterns for specific biological targets.
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